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Compound of Interest

Compound Name: Alexa Fluor 555

Cat. No.: B1242918 Get Quote

Alexa Fluor 555 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals optimize their

experiments using Alexa Fluor 555 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Alexa Fluor 555?

Alexa Fluor 555 is a bright, orange-fluorescent dye with an excitation maximum at

approximately 555 nm and an emission maximum at around 565 nm.[1][2] Its spectral

characteristics are very similar to Cy3, making it compatible with filter sets designed for Cy3.[3]

Q2: What are the main advantages of using Alexa Fluor 555?

Alexa Fluor 555 offers several advantages, including high fluorescence quantum yield,

excellent photostability, and pH insensitivity over a wide range.[4][5][6] These properties

contribute to brighter signals and more robust performance in various applications like

immunofluorescence and flow cytometry.[4][7]

Q3: What are common causes of low signal-to-noise ratio with Alexa Fluor 555?

A low signal-to-noise ratio can be caused by several factors:
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High Background: This can be due to non-specific antibody binding, autofluorescence from

the sample, or issues with the mounting medium.[8][9]

Weak Signal: This may result from low antibody concentration, poor antigen accessibility, or

photobleaching.[9][10]

Suboptimal Imaging Settings: Incorrect filter sets or imaging parameters can lead to poor

signal detection.[9]

Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal. Here are common causes and solutions:
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Potential Cause Recommended Solution Experimental Protocol

Autofluorescence

Utilize an autofluorescence

quenching kit, choose a

fluorophore in the far-red

spectrum, or treat with a

chemical quencher like Sudan

Black B.[8][11][12][13] Perfuse

tissues with PBS before

fixation to remove red blood

cells, which can be a source of

autofluorescence.[11][12]

See Protocol 1:

Autofluorescence Reduction.

Non-specific Antibody Binding

Optimize primary and

secondary antibody

concentrations through

titration.[14][15][16] Use a

high-quality blocking buffer

containing normal serum from

the same species as the

secondary antibody.[17][18]

[19] Include a non-ionic

detergent like Triton X-100 in

blocking and wash buffers.[18]

See Protocol 2: Antibody

Titration for Optimal

Concentration.

Fixation-Induced

Autofluorescence

Minimize fixation time.[11][20]

Consider using an alternative

fixative to aldehydes, such as

chilled methanol or ethanol for

cell surface markers.[12][20] If

using aldehydes,

paraformaldehyde is generally

better than glutaraldehyde in

terms of inducing less

autofluorescence.[20]

See Protocol 3: Optimized

Fixation and Permeabilization.

Issue 2: Weak or No Signal
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If you are observing a faint or absent signal, consider the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol

Low Antibody Concentration

Increase the concentration of

the primary or secondary

antibody. Perform a titration to

find the optimal concentration

that maximizes signal without

increasing background.[9][10]

See Protocol 2: Antibody

Titration for Optimal

Concentration.

Photobleaching

Use an antifade mounting

medium.[21][22] Minimize

exposure of the sample to the

excitation light. Alexa Fluor

555 is more photostable than

many other dyes, but

prolonged exposure can still

lead to signal loss.[5][23]

See Protocol 4: Sample

Mounting with Antifade

Reagent.

Poor Antigen Accessibility

Ensure proper

permeabilization if targeting an

intracellular antigen. Use a

detergent like Triton X-100 or

saponin in your buffers.[18]

See Protocol 3: Optimized

Fixation and Permeabilization.

Inactive Antibody

Ensure proper storage and

handling of antibodies. Avoid

repeated freeze-thaw cycles.

N/A

Experimental Protocols
Protocol 1: Autofluorescence Reduction

Sample Preparation: Perfuse tissue samples with PBS prior to fixation to remove red blood

cells.[12]

Fixation: Fix samples for the minimum time required to preserve morphology.[11] If using

aldehyde fixatives, consider a post-fixation treatment with 0.1% sodium borohydride in PBS
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for 30 minutes at room temperature to reduce aldehyde-induced autofluorescence.[11][12]

Quenching (Optional):

Commercial Kits: Utilize a commercial autofluorescence quenching kit according to the

manufacturer's instructions. These kits are often effective against a broad spectrum of

autofluorescence sources.[8][13]

Sudan Black B: For lipofuscin-related autofluorescence, incubate the fixed and

permeabilized sample in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room

temperature. Rinse thoroughly with PBS.[8] Note that Sudan Black B may not be effective

against all types of autofluorescence.[8]

Protocol 2: Antibody Titration for Optimal Concentration
Prepare Serial Dilutions: Prepare a series of dilutions for both your primary and secondary

antibodies in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100).[17]

Primary Antibody Suggested Range: 1:50, 1:100, 1:200, 1:500, 1:1000

Secondary Antibody Suggested Range: 1:200, 1:500, 1:1000, 1:2000

Staining: Stain your samples with each dilution combination. Include a "secondary antibody

only" control to assess non-specific binding of the secondary antibody.

Imaging: Image all samples using the same acquisition settings (e.g., laser power, exposure

time, gain).

Analysis: Compare the signal intensity and background levels for each condition. The optimal

concentration will provide the brightest specific signal with the lowest background.[14][15]

Protocol 3: Optimized Fixation and Permeabilization
Fixation:

For cell cultures: Fix with 4% paraformaldehyde in PBS for 15 minutes at room

temperature.
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For tissue sections: The optimal fixation time will vary depending on the tissue type and

thickness. Aim for the shortest time that maintains structural integrity.

Washing: Wash the samples three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets): Incubate samples in PBS containing 0.1-0.5%

Triton X-100 for 10-15 minutes at room temperature.

Blocking: Proceed with blocking as described in your standard protocol.

Protocol 4: Sample Mounting with Antifade Reagent
Final Washes: After the final antibody incubation and washes, briefly rinse the sample in

distilled water to remove any salt crystals.

Remove Excess Liquid: Carefully remove as much liquid as possible from around the sample

without letting it dry out.

Apply Antifade Medium: Add a drop of antifade mounting medium directly onto the sample.

[24]

Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

Curing: Allow the mounting medium to cure according to the manufacturer's instructions,

typically overnight at room temperature in the dark.[17]

Storage: Store slides flat at 4°C, protected from light.[22][24]
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Caption: General immunofluorescence experimental workflow.
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Caption: Troubleshooting logic for low signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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